molecular formula C16H23NO5 B1339673 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid CAS No. 99953-00-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Cat. No. B1339673
CAS RN: 99953-00-1
M. Wt: 309.36 g/mol
InChI Key: QSKQZXRPUXGSLR-ZDUSSCGKSA-N
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Description

The compound , (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in peptide synthesis to protect the amino functionality during the synthetic process. The compound also features a hydroxyphenyl group, which suggests potential for interaction with other molecules through hydrogen bonding.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves methylation, reduction, protection, and mesylation steps, culminating in a reaction with benzylamine to yield the target compound . This process highlights the importance of protecting group strategies and the use of chiral starting materials to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky and electron-rich moiety. This can influence the overall conformation of the molecule and its reactivity. In the case of perfluoro-tert-butyl 4-hydroxyproline, the introduction of a perfluoro-tert-butyl group via a Mitsunobu reaction results in two distinct conformational isomers, each with different preferences for forming certain types of secondary structures in peptides . This suggests that the molecular structure of Boc-protected amino acids can be finely tuned to achieve specific structural and electronic properties.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The Boc group itself can be removed under acidic conditions, revealing the free amine, which can then be used for further reactions, such as peptide coupling. The presence of other functional groups, like the hydroxy group in the hydroxyphenyl moiety, provides additional sites for chemical modification. For example, the hydroxy group can participate in esterification or etherification reactions, which can be useful in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their functional groups. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect its solubility in organic solvents versus water. The hydroxyphenyl group can engage in hydrogen bonding, which may influence the compound's boiling point, melting point, and solubility in polar solvents. Additionally, the presence of chiral centers in these molecules means that they can exist as enantiomers with potentially different physical and chemical properties.

Scientific Research Applications

Synthesis of Chiral Monomers and Polyamides

Research has demonstrated the utility of derivatives related to (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid in the synthesis of chiral monomers. For example, one study focused on creating a precursor for AABB-type stereoregular polyamide using derivatives from L-glutamic acid and L-alanine. This involved a regioselective approach and alternative routes to achieve high yields of the desired monomer, showcasing its potential in polymer synthesis (Gómez et al., 2003).

Enantioselective Synthesis of Neuroexcitant Analogues

Another area of application is the enantioselective synthesis of neuroexcitant analogues, where derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid are used. A study described the synthesis of both enantiomers of ATPA, an analogue of the neuroexcitant AMPA, utilizing enantiomerically pure glycine derivatives. This process achieved high enantiomeric excess and overall yield, highlighting its significance in medicinal chemistry and drug development (Pajouhesh et al., 2000).

Development of Anticancer Pharmacophores

Furthermore, derivatives have been explored for the development of new pharmacophores in anticancer agent design. Functionalized amino acid derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity. This suggests the potential of these derivatives in creating effective anticancer therapies (Kumar et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQZXRPUXGSLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545973
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

CAS RN

99953-00-1
Record name N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid
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